molecular formula C24H20N2O3 B10947929 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B10947929
M. Wt: 384.4 g/mol
InChI Key: ZAVZGBZOBYWJLH-UHFFFAOYSA-N
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Description

5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group attached to a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves a multi-step process. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For example, the reaction between benzoyl chloride, 3-methoxybenzaldehyde, and phenylurea in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyrimidinone compound. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidinone compounds with different substituents on the aromatic rings or the pyrimidinone core .

Scientific Research Applications

5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents on the aromatic rings or the pyrimidinone core. Examples include:

  • 5-benzoyl-4-(4-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
  • 5-benzoyl-4-(3-chlorophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Uniqueness

The uniqueness of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of new compounds with tailored properties .

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C24H20N2O3/c1-29-19-14-8-13-18(15-19)22-20(23(27)17-11-6-3-7-12-17)21(25-24(28)26-22)16-9-4-2-5-10-16/h2-15,22H,1H3,(H2,25,26,28)

InChI Key

ZAVZGBZOBYWJLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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